HIV-1 inhibitor-16
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Overview
Description
HIV-1 inhibitor-16 is a novel compound designed to inhibit the activity of the human immunodeficiency virus type 1 (HIV-1). This compound targets the viral integrase enzyme, which is essential for the integration of viral DNA into the host genome, a critical step in the HIV-1 replication cycle. By inhibiting this enzyme, this compound prevents the virus from establishing a permanent infection in the host cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 inhibitor-16 typically involves a multi-step process starting from commercially available methyl isonipecotate. The synthetic route includes the following steps:
Formation of Intermediate: Methyl isonipecotate is reacted with appropriate reagents to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization under specific conditions to form the core structure of this compound.
Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity against HIV-1 integrase.
Purification: The final product is purified using techniques such as chromatography to obtain this compound in high purity.
Industrial Production Methods
For industrial production, the synthesis of this compound can be scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Batch Processing: Large-scale batch reactors are used to carry out the synthesis steps.
Continuous Flow Processing: Continuous flow reactors may be employed to improve efficiency and reduce production time.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
HIV-1 inhibitor-16 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: Substitution reactions are employed to introduce different substituents onto the core structure of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles and electrophiles are used in substitution reactions under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which may exhibit different levels of inhibitory activity against HIV-1 integrase.
Scientific Research Applications
HIV-1 inhibitor-16 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the mechanism of HIV-1 integrase inhibition and to develop new integrase inhibitors.
Biology: Employed in cellular and molecular biology studies to investigate the integration process of HIV-1 and the role of integrase.
Medicine: Potential therapeutic agent for the treatment of HIV-1 infection, particularly in patients with drug-resistant strains.
Industry: Utilized in the development of diagnostic assays and screening platforms for HIV-1 integrase inhibitors.
Mechanism of Action
HIV-1 inhibitor-16 exerts its effects by specifically targeting the HIV-1 integrase enzyme. The mechanism involves:
Binding to Integrase: The compound binds to the active site of the integrase enzyme, preventing it from catalyzing the integration of viral DNA into the host genome.
Inhibition of Integration: By blocking the integrase activity, this compound prevents the formation of the preintegration complex and subsequent integration of viral DNA.
Disruption of Viral Replication: This inhibition disrupts the viral replication cycle, reducing the viral load and preventing the establishment of a permanent infection.
Comparison with Similar Compounds
HIV-1 inhibitor-16 is compared with other similar compounds, such as:
Raltegravir: An integrase strand transfer inhibitor with a different chemical structure but similar mechanism of action.
Elvitegravir: Another integrase inhibitor with distinct pharmacokinetic properties.
Dolutegravir: Known for its high barrier to resistance and potent inhibitory activity.
Bictegravir: A newer integrase inhibitor with improved pharmacokinetic and pharmacodynamic profiles.
Uniqueness
This compound is unique due to its novel chemical scaffold and potent inhibitory activity against both wild-type and drug-resistant strains of HIV-1 integrase. Its distinct mechanism of action and favorable pharmacokinetic properties make it a promising candidate for further development as an anti-HIV therapeutic agent.
Properties
Molecular Formula |
C23H16F2N6 |
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Molecular Weight |
414.4 g/mol |
IUPAC Name |
4-[[4-(2,6-difluoro-4-pyridin-4-ylanilino)-5-methylpyrimidin-2-yl]amino]benzonitrile |
InChI |
InChI=1S/C23H16F2N6/c1-14-13-28-23(29-18-4-2-15(12-26)3-5-18)31-22(14)30-21-19(24)10-17(11-20(21)25)16-6-8-27-9-7-16/h2-11,13H,1H3,(H2,28,29,30,31) |
InChI Key |
YKSYOOWFQGGOHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1NC2=C(C=C(C=C2F)C3=CC=NC=C3)F)NC4=CC=C(C=C4)C#N |
Origin of Product |
United States |
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